molecular formula C18H11FN2O B2662918 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile CAS No. 400736-45-0

4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile

Cat. No. B2662918
M. Wt: 290.297
InChI Key: BKCDYYRWNURTOX-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile” likely belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for “4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile” are not available, similar compounds such as “4-Fluorophenylacetonitrile” have been synthesized in a methanolic medium . Another compound, “4-(4’-fluorophenyl)-piperidines”, was prepared by reacting a precursor with a fluorinating agent .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile” would likely be determined using techniques such as FT-IR, UV-Vis, and NMR spectral data, as well as single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile have been a subject of study, aiming to explore their potential applications in medicinal chemistry and material science. For instance, the synthesis of benzochromene derivatives, including 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, has been reported. These compounds were synthesized using a three-component reaction and tested for their anti-proliferative properties against colorectal cancer cells, demonstrating significant cytotoxic activity and potential as chemotherapeutic agents (Ahagh et al., 2019).

Biological Activities

Research has shown that related compounds exhibit diverse biological activities, including antimicrobial and anticancer effects. For example, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile displayed significant antimicrobial activity, highlighting the potential for these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Material Science Applications

Compounds structurally related to 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile have also been investigated for their applications in material science, such as in the development of chemosensors. A study on phenothiazine-tethered 2-aminopyridine-3-carbonitrile derivatives demonstrated their utility as fluorescent chemosensors for the detection of Fe3+ ions and picric acid, showcasing the potential of these compounds in environmental monitoring and safety applications (Roja et al., 2020).

Corrosion Inhibition

Additionally, the corrosion inhibition properties of pyrazolopyridine derivatives have been explored, with studies demonstrating their effectiveness in protecting mild steel against corrosion in acidic environments. This research suggests potential industrial applications in corrosion prevention and materials protection (Dandia et al., 2013).

properties

IUPAC Name

4-(4-fluorophenyl)-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O/c19-14-8-6-13(7-9-14)16-10-11-21-18(17(16)12-20)22-15-4-2-1-3-5-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCDYYRWNURTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile

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